N-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)glycine
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Overview
Description
N-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)glycine is a heterocyclic compound that features a unique fusion of pyridine, triazole, and pyridazine rings. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been evaluated for their inhibitory activities toward c-met/vegfr-2 kinases .
Mode of Action
It can be inferred from similar compounds that it might interact with its targets and induce changes that lead to its biological activity .
Biochemical Pathways
Based on similar compounds, it can be inferred that it might interfere with the signaling pathways of its targets, leading to downstream effects .
Pharmacokinetics
Similar compounds have shown promising oral bioavailability .
Result of Action
Similar compounds have shown promising antiproliferative activities against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)glycine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
The broad substrate scope and functional group tolerance further enhance its synthetic utility .
Chemical Reactions Analysis
Types of Reactions
N-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)glycine has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring but differ in the fused thiadiazine ring.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a similar triazole-pyridine fusion but differ in the position of the nitrogen atoms.
Uniqueness
N-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)glycine is unique due to its specific fusion of pyridine, triazole, and pyridazine rings, which imparts distinct biological activities and synthetic versatility. Its ability to act as an enzyme inhibitor and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2/c19-11(20)7-14-9-3-4-10-15-16-12(18(10)17-9)8-2-1-5-13-6-8/h1-6H,7H2,(H,14,17)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKXZCBMJYIDAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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